2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an amino group, a dimethoxyphenyl group, a methyl group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, methyl ketones, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . The reaction is usually carried out in ethanol or methanol under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts like iron (III) phosphate suggest potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, although specific conditions for this compound are less documented.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination and various solvents like dichloromethane for carrying out the reactions . The conditions often involve room temperature reactions or mild heating.
Major Products
Major products formed from these reactions include brominated derivatives and other substituted quinoline compounds .
Scientific Research Applications
2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The exact mechanism of action for 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with molecular targets through its functional groups, potentially affecting various biochemical pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and heterocyclic compounds with amino and methoxy substituents . Examples include:
- 2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .
- 2-Amino-4-(3,4-dimethoxyphenyl)-6-pyrimidinone .
Uniqueness
What sets 2-Amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its specific substitution pattern on the quinoline core, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H21N3O2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-8-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H21N3O2/c1-11-5-4-6-13-17(14(10-20)19(21)22-18(11)13)12-7-8-15(23-2)16(9-12)24-3/h7-9,11H,4-6H2,1-3H3,(H2,21,22) |
InChI Key |
UCYKJRVAODCNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C(C(=C(N=C12)N)C#N)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.